molecular formula C12H13ClO3 B8576114 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid

5-chloro-2-cyclobutyloxy-3-methylbenzoic acid

Cat. No.: B8576114
M. Wt: 240.68 g/mol
InChI Key: DBARBAZNLBCRFU-UHFFFAOYSA-N
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Description

5-chloro-2-cyclobutyloxy-3-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a cyclobutoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid typically involves multiple steps One common method starts with the chlorination of 3-methylbenzoic acid to introduce the chloro groupThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-cyclobutyloxy-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents

Major Products

    Oxidation: 5-Chloro-2-cyclobutoxy-3-carboxybenzoic acid.

    Reduction: 2-Cyclobutoxy-3-methylbenzoic acid.

    Substitution: 5-Amino-2-cyclobutoxy-3-methyl-benzoic acid

Scientific Research Applications

5-chloro-2-cyclobutyloxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the cyclobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzoic acid
  • 5-Chloro-2-ethoxybenzoic acid
  • 5-Chloro-2-propoxybenzoic acid

Uniqueness

5-chloro-2-cyclobutyloxy-3-methylbenzoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

5-chloro-2-cyclobutyloxy-3-methylbenzoic acid

InChI

InChI=1S/C12H13ClO3/c1-7-5-8(13)6-10(12(14)15)11(7)16-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,14,15)

InChI Key

DBARBAZNLBCRFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2CCC2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL flask containing 5-chloro-2-cyclobutoxy-3-methyl-benzoic acid methyl ester (0.57 g, 2.23 mmol) is charged with 1,4-dioxane (4 mL) and MeOH (4 mL). A stirring bar is added and stirring is initiated. After dissolution, water (2 mL) is added followed by the LiOH (237 mg, 5.65 mmol). After 39 h, tlc analysis (silica, 10% MeOH/DCM) indicates that the starting material is completely consumed. The pH of the reaction mixture is carefully adjusted to pH 2 by slowly adding dilute aqueous HCl (3%, ˜6 mL). The contents of the flask are poured into a separatory funnel containing EtOAc (30 mL). The layers are separated. The aqueous layer is extracted with EtOAc (20 mL). The combined organic extracts are washed with water (20 mL) and brine (20 mL), dried over MgSO4, filtered and concentrated by pumping to constant weight to give 0.53 g of white solid.
Name
5-chloro-2-cyclobutoxy-3-methyl-benzoic acid methyl ester
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
237 mg
Type
reactant
Reaction Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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